molecular formula C9H15NO B13188501 1-(2-Aminocyclopentyl)-2-methylprop-2-en-1-one

1-(2-Aminocyclopentyl)-2-methylprop-2-en-1-one

Cat. No.: B13188501
M. Wt: 153.22 g/mol
InChI Key: JTWAHPGISMPZLI-UHFFFAOYSA-N
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Description

1-(2-Aminocyclopentyl)-2-methylprop-2-en-1-one is an organic compound that features a cyclopentane ring with an amino group and a methylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminocyclopentyl)-2-methylprop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with an amine under specific conditions to introduce the amino group. This is followed by the addition of a methylprop-2-en-1-one moiety through a condensation reaction. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminocyclopentyl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Aminocyclopentyl)-2-methylprop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminocyclopentyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes or receptors, influencing their activity. The cyclopentane ring and methylprop-2-en-1-one moiety can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A precursor in the synthesis of 1-(2-Aminocyclopentyl)-2-methylprop-2-en-1-one.

    2-Aminocyclopentanone: A related compound with similar structural features.

    Methylprop-2-en-1-one: Another related compound that shares the enone moiety.

Uniqueness

This compound is unique due to the combination of its cyclopentane ring, amino group, and enone moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(2-aminocyclopentyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-6(2)9(11)7-4-3-5-8(7)10/h7-8H,1,3-5,10H2,2H3

InChI Key

JTWAHPGISMPZLI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1CCCC1N

Origin of Product

United States

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